Furan-2,5-dione;hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol
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Overview
Description
Hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] is a complex polymeric compound. It is formed through the polymerization of hexanedioic acid (also known as adipic acid), 2,5-furandione (commonly known as maleic anhydride), and oxybis[propanol] (also known as dipropylene glycol). This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] typically involves a polycondensation reaction. The reaction is carried out by heating hexanedioic acid, 2,5-furandione, and oxybis[propanol] in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polycondensation reactors. The reactants are fed into the reactor, and the reaction is carried out under controlled conditions. The resulting polymer is then purified and processed into various forms, such as pellets or powders, for further use.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties.
Substitution: Substitution reactions can introduce new functional groups into the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while substitution reactions may introduce new functional groups, such as hydroxyl or amino groups.
Scientific Research Applications
Hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of various chemical compounds and materials.
Biology: It is used in the development of biomaterials and drug delivery systems.
Medicine: The polymer is explored for its potential use in medical devices and implants.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] involves its interaction with various molecular targets and pathways. The polymer can interact with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as changes in cell signaling, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] can be compared with other similar compounds, such as:
Polyesters: These polymers are formed from the polycondensation of diacids and diols, similar to hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol].
Polyamides: These polymers are formed from the polycondensation of diacids and diamines.
Polyurethanes: These polymers are formed from the reaction of diisocyanates with diols.
The uniqueness of hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] lies in its specific combination of monomers, which imparts unique properties and applications compared to other similar compounds.
Properties
CAS No. |
56816-51-4 |
---|---|
Molecular Formula |
C16H26O10 |
Molecular Weight |
378.37 g/mol |
IUPAC Name |
furan-2,5-dione;hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C6H10O4.C6H14O3.C4H2O3/c7-5(8)3-1-2-4-6(9)10;7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;1-2H |
InChI Key |
YGKJXNGELLENCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC1=O.C(CCC(=O)O)CC(=O)O.C(CO)COCCCO |
Related CAS |
56816-51-4 |
Origin of Product |
United States |
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